molecular formula C5H11ClS B111799 2''-O-Coumaroyljuglanin CAS No. 67214-05-5

2''-O-Coumaroyljuglanin

Cat. No.: B111799
CAS No.: 67214-05-5
M. Wt: 138.66 g/mol
InChI Key: FXDIEYQFMLWSJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

2’‘-O-Coumaroyljuglanin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects . Additionally, 2’'-O-Coumaroyljuglanin interacts with proteins involved in inflammatory responses, modulating their activity and reducing inflammation . These interactions highlight the compound’s potential therapeutic applications in managing oxidative stress and inflammation-related diseases.

Cellular Effects

2’‘-O-Coumaroyljuglanin exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 2’‘-O-Coumaroyljuglanin can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . It also affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Furthermore, 2’'-O-Coumaroyljuglanin has been shown to alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of 2’‘-O-Coumaroyljuglanin involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, 2’'-O-Coumaroyljuglanin can inhibit the activity of certain kinases, leading to the downregulation of signaling pathways involved in cell proliferation and survival . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biological effects, including its antioxidant, anti-inflammatory, and anticancer activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’‘-O-Coumaroyljuglanin can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2’‘-O-Coumaroyljuglanin is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 2’'-O-Coumaroyljuglanin has been associated with sustained antioxidant and anti-inflammatory effects in in vitro and in vivo studies . The compound’s efficacy may decrease over time due to degradation and reduced bioavailability.

Dosage Effects in Animal Models

The effects of 2’‘-O-Coumaroyljuglanin vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, 2’'-O-Coumaroyljuglanin may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

2’‘-O-Coumaroyljuglanin is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of enzymes involved in the metabolism of flavonoids and other bioactive compounds . Additionally, 2’'-O-Coumaroyljuglanin can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization . These interactions contribute to the compound’s overall metabolic effects and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2’‘-O-Coumaroyljuglanin within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active and passive transport mechanisms . Once inside the cells, 2’'-O-Coumaroyljuglanin can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms play a crucial role in determining the compound’s bioavailability and efficacy.

Subcellular Localization

2’‘-O-Coumaroyljuglanin exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The subcellular localization of 2’'-O-Coumaroyljuglanin is crucial for its interactions with biomolecules and its overall biological effects.

Mechanism of Action

Comparison with Similar Compounds

2’'-O-Coumaroyljuglanin is unique among flavonoid glycosides due to its specific structural features and biological activities. Similar compounds include:

    Juglanin: (CAS#5041-67-8)

    5’'-O-Acetyljuglanin: (CAS#885697-82-5)

    Kaempferol 3-O-arabinoside: (CAS#99882-10-7)

    Afzelin: (CAS#482-39-3)

    Astragalin: (CAS#480-10-4)

These compounds share similar structural motifs but differ in their specific functional groups and biological activities .

Properties

IUPAC Name

[(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24O12/c30-13-21-24(36)28(40-22(35)10-3-14-1-6-16(31)7-2-14)29(39-21)41-27-25(37)23-19(34)11-18(33)12-20(23)38-26(27)15-4-8-17(32)9-5-15/h1-12,21,24,28-34,36H,13H2/b10-3+/t21-,24-,28+,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIKFIFUIPULCE-QRJDQECMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OC2C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O[C@@H]2[C@H]([C@@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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